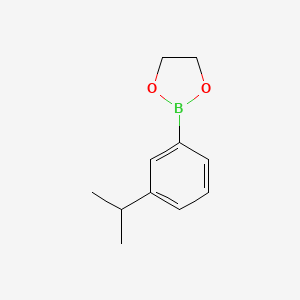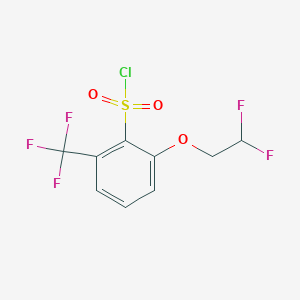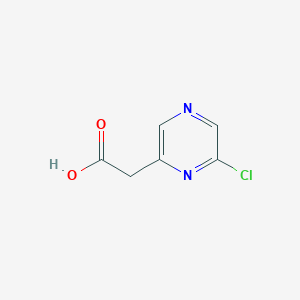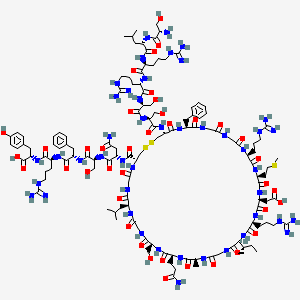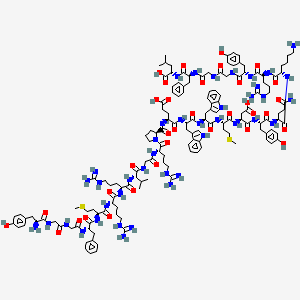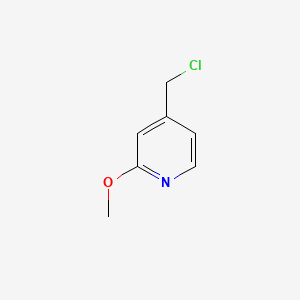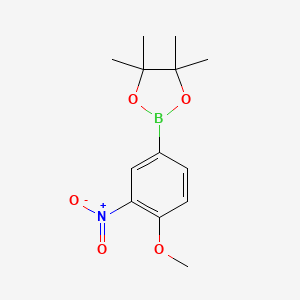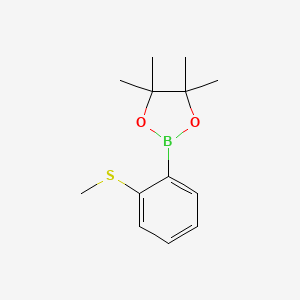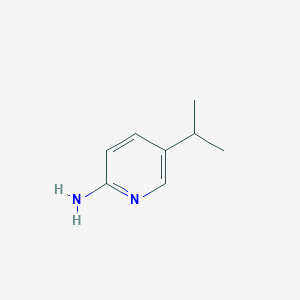
4-(3,5-Difluorophenyl)piperidine
Übersicht
Beschreibung
“4-(3,5-Difluorophenyl)piperidine” is a chemical compound with the molecular weight of 197.23 . Its IUPAC name is 4-(3,5-difluorophenyl)piperidine hydrochloride . The compound appears as a solid and has no specified odor .
Synthesis Analysis
The synthesis of “4-(3,5-Difluorophenyl)piperidine” involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation. More details about the synthesis process can be found in the relevant papers.Molecular Structure Analysis
The molecular structure of “4-(3,5-Difluorophenyl)piperidine” consists of a piperidine ring with a phenyl group attached to it, as well as two fluorine atoms on the phenyl group . The molecular formula is C11H13F2N .Physical And Chemical Properties Analysis
“4-(3,5-Difluorophenyl)piperidine” is a pale-yellow to yellow-brown liquid . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Scientific Field: Pharmacology, Oncology
- Summary of Application: Piperidine and its derivatives, such as piperine, have been observed to have therapeutic properties against various types of cancers. These include breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
- Methods of Application: The specific methods of application or experimental procedures can vary depending on the type of cancer. For example, in prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
- Results or Outcomes: The outcomes of these applications also depend on the type of cancer. In the case of prostate cancer, piperidine treatment has been observed to inhibit cell migration, which can help prevent the spread of cancer .
Synthesis of Pharmaceuticals
- Scientific Field: Organic Chemistry, Pharmaceutical Chemistry
- Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Agents
- Scientific Field: Pharmacology, Oncology
- Summary of Application: Piperidine-embedded anticancer agents have been synthesized with particularly good activity on androgen-refractory cancer cell lines (ARPC) .
- Methods of Application: The specific methods of application or experimental procedures can vary depending on the type of cancer and the specific anticancer agent being used .
- Results or Outcomes: The outcomes of these applications also depend on the type of cancer and the specific anticancer agent. In the case of ARPC, piperidine-embedded anticancer agents have been observed to have particularly good activity .
Synthesis of Chemicals
- Scientific Field: Organic Chemistry
- Summary of Application: 3-(3,5-Difluorophenyl)propionic acid, a derivative of piperidine, is used in the synthesis of various chemicals .
- Methods of Application: The specific methods of application or experimental procedures can vary depending on the specific chemical being synthesized .
- Results or Outcomes: The outcomes of these applications depend on the specific chemical being synthesized .
Antiviral Applications
- Scientific Field: Pharmacology, Virology
- Summary of Application: Piperidine derivatives have been utilized in different ways as antiviral agents .
- Methods of Application: The specific methods of application or experimental procedures can vary depending on the type of virus and the specific antiviral agent being used .
- Results or Outcomes: The outcomes of these applications depend on the type of virus and the specific antiviral agent. In general, piperidine derivatives have been observed to have antiviral activity .
Antihypertension Applications
- Scientific Field: Pharmacology, Cardiology
- Summary of Application: Piperidine derivatives have been utilized in different ways as antihypertension agents .
- Methods of Application: The specific methods of application or experimental procedures can vary depending on the specific antihypertension agent being used .
- Results or Outcomes: The outcomes of these applications depend on the specific antihypertension agent. In general, piperidine derivatives have been observed to have antihypertension activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3,5-difluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQCWZFTGGZZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586592 | |
| Record name | 4-(3,5-Difluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)piperidine | |
CAS RN |
412310-88-4 | |
| Record name | 4-(3,5-Difluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



